- Hit to lead optimization of pyrazolo[1,5-a]pyrimidines as B-Raf kinase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2009, 19(24), 6890-6892
Cas no 91912-53-7 (5-(4-pyridyl)-1H-pyrazol-3-amine)
91912-53-7 structure
Product Name:5-(4-pyridyl)-1H-pyrazol-3-amine
Número CAS:91912-53-7
MF:C8H8N4
Megavatios:160.17592048645
MDL:MFCD06738752
CID:800205
PubChem ID:18769385
Update Time:2025-10-29
5-(4-pyridyl)-1H-pyrazol-3-amine Propiedades químicas y físicas
Nombre e identificación
-
- 5-Pyridin-4-yl-2H-pyrazol-3-ylamine
- 1H-Pyrazol-3-amine,5-(4-pyridinyl)-
- 3-(Pyridin-4-yl)-1H-pyrazol-5-amine
- 5-(4-pyridinyl)-1H-Pyrazol-3-amine
- 5-pyridin-4-yl-1H-pyrazol-3-amine
- 3-amino-5-(4-pyridyl)-2H-pyrazole
- 3-amino-5-(pyridin-4-yl)-2H-pyrazole
- 5-(4-pyridinyl)-1H-pyrazole-3-amine
- 5-pyridin-4-yl-1(2)H-pyrazol-3-ylamine
- 5-(4-Pyridinyl)-1H-pyrazol-3-amine (ACI)
- Pyridine, 4-[5(or 3)-aminopyrazol-3(or 5)-yl]- (7CI)
- 3-Amino-5-(4-pyridinyl)-1H-pyrazole
- 3-Pyridin-4-yl-1H-pyrazol-5-amine
- 5-(Pyridin-4-yl)-1H-pyrazol-3-amine
- 5-Amino-3-(pyridin-4-yl)-1H-pyrazole
- [5-(Pyridin-4-yl)-1H-pyrazol-3-yl]amine
- 5-(4-pyridyl)-1H-pyrazol-3-amine
- AKOS005186875
- SCHEMBL238785
- CS-0208112
- 5-(4-pyridinyl)- 1H-Pyrazol-3-amine
- DB-000876
- EN300-55831
- BS-13663
- MFCD06738752
- 1H-Pyrazol-3-amine, 5-(4-pyridinyl)-
- 5-Pyridin-4-yl-2H-pyrazol-3-ylamine, AldrichCPR
- F31171
- AB27814
- 5-Pyridin-4-yl-1H-pyrazol-3-ylamine
- Z381217184
- SY184826
- 91912-53-7
- BCP26703
- DTXSID30596128
- 3-Amino-5-(4-pyridyl)-1H-pyrazole
- AKOS022358157
- MDRGSALNBWSYJX-UHFFFAOYSA-N
- 5-(pyridin-4-yl)-1-H-pyrazol-3-amine
-
- MDL: MFCD06738752
- Renchi: 1S/C8H8N4/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H3,9,11,12)
- Clave inchi: MDRGSALNBWSYJX-UHFFFAOYSA-N
- Sonrisas: N1C=CC(C2NN=C(N)C=2)=CC=1
Atributos calculados
- Calidad precisa: 160.07500
- Masa isotópica única: 160.074896272g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 1
- Complejidad: 144
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.5
- Superficie del Polo topológico: 67.6Ų
Propiedades experimentales
- Denso: 1.3±0.1 g/cm3
- Punto de fusión: 194-196 °C
- Punto de ebullición: 465.369 ℃ at 760 mmHg
- Punto de inflamación: 266.3±13.1 °C
- PSA: 67.59000
- Logp: 1.63510
- Presión de vapor: 0.0±1.1 mmHg at 25°C
5-(4-pyridyl)-1H-pyrazol-3-amine Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Código de categoría de peligro: 22
- Instrucciones de Seguridad: H303+H313+H333
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(4-pyridyl)-1H-pyrazol-3-amine Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4-pyridyl)-1H-pyrazol-3-amine PrecioMás >>
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5-(4-pyridyl)-1H-pyrazol-3-amine Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Ethanol ; 18 h, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, 90 °C
Referencia
- Preparation of substituted pyrazolo-pyrimidines as PIKfyve inhibitors useful for treatment of neurological diseases, World Intellectual Property Organization, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Ethanol , Tetrahydrofuran ; 18 h, reflux
Referencia
- Preparation of 5- or 7-azaindazoles as β-lactamase inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 2 h, 100 °C
Referencia
- Preparation of substituted pyridine derivatives as SARM1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Toluene , Hexane ; -78 °C; 20 min, -78 °C
1.2 Solvents: Toluene ; -78 °C → rt; 20 min, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux
1.2 Solvents: Toluene ; -78 °C → rt; 20 min, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux
Referencia
- Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789), Journal of Medicinal Chemistry, 2012, 55(10), 4806-4823
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux; reflux → rt
Referencia
- Preparation of N-biaryl- and N-[(aryl)pyrazolyl]-heterocyclylalkyl amide and urea derivatives as modulators of α7 nicotinic acetylcholine receptors, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Acetonitrile , Tetrahydrofuran ; 5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ; 1 h, 90 °C
1.2 30 min, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ; 1 h, 90 °C
Referencia
- Preparation of pyrazolopyrimidine compounds as inhibitors of interleukin IL-12/IL-23 production, World Intellectual Property Organization, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, heated
Referencia
- Preparation of N-heterocyclic amides as inhibitors of ROCK and other protein kinases, World Intellectual Property Organization, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 3 h, 90 °C
Referencia
- Preparation of novel pyrazolo-pyrrolo-pyrimidine-dione derivatives as P2X3 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, 90 °C
Referencia
- Pyrazolo[1,5-a]pyrimidine compounds as antiviral agents and their preparation, pharmaceutical compositions and use in the treatment of coronavirus infection, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Hydrochloric acid , Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 8 h, reflux; overnight, reflux
Referencia
- Preparation of hydrazonodiaminopyrazoles as integrin-linked kinase inhibitors with antiproliferative activity., World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux
Referencia
- Pyrazole derivatives as alpha7 nicotinic acetylcholine receptor inhibitors and their preparation, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 2 h, reflux
Referencia
- Azoles as nicotinic acetylcholine receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 18 h, rt
1.2 Reagents: Potassium carbonate ; 1 h, 90 °C
1.2 Reagents: Potassium carbonate ; 1 h, 90 °C
Referencia
- Preparation of substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine derivatives and 2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives as ROS1 inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol , Water ; 3 - 8 h, 80 °C
Referencia
- Preparation of polysubstituted heterocyclic derivatives as mRNA demethylase inhibitor for treatment of mRNA demethylase-related diseases, China, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate , Hydrochloric acid Solvents: Ethanol , Water ; 0 °C; 20 h, rt
1.4 Reagents: Potassium carbonate ; 1 h, 90 °C
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate , Hydrochloric acid Solvents: Ethanol , Water ; 0 °C; 20 h, rt
1.4 Reagents: Potassium carbonate ; 1 h, 90 °C
Referencia
- Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201, Bioorganic & Medicinal Chemistry, 2014, 22(11), 3021-3029
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ; 5 min, 60 °C
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate , Hydrochloric acid Solvents: Water ; cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ; 1 h, 90 °C
1.2 30 min, 60 °C
1.3 Reagents: Methyl carbazate , Hydrochloric acid Solvents: Water ; cooled; 20 h, rt
1.4 Reagents: Potassium carbonate ; 1 h, 90 °C
Referencia
- Inflammatory-disease therapeutic or preventive agent-screening method, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Ethanol ; 3 h, reflux
Referencia
- Arylpyrazoles as Raf inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, heated; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Referencia
- Pyrazole and other heterocyclics preparation for treating conditions associated with an Edg-4 receptor, United States, , ,
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 4 h, heated; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized
Referencia
- Methods using Edg receptor modulators for the treatment of Edg receptor-associated conditions, World Intellectual Property Organization, , ,
5-(4-pyridyl)-1H-pyrazol-3-amine Raw materials
- ethyl pyridine-4-carboxylate
- 3-oxo-3-(4-pyridyl)propanenitrile
- N-(5-pyridin-4-yl-1H-pyrazol-3-yl)-acetamide
- Methyl isonicotinate
- Ethyl carbazate
- 4-Pyridinepropanenitrile, β-oxo-, ion(1-), potassium
- 3-Hydroxy-3-(4-pyridinyl)-2-propenenitrile
- methyl hydrazino(oxo)acetate
5-(4-pyridyl)-1H-pyrazol-3-amine Preparation Products
5-(4-pyridyl)-1H-pyrazol-3-amine Proveedores
Amadis Chemical Company Limited
Miembros de la medalla de oro
(CAS:91912-53-7)5-(4-pyridyl)-1H-pyrazol-3-amine
Número de pedido:A15912
Estado del inventario:in Stock
Cantidad:5g/1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 04:04
Precio ($):814.0/225.0
Correo electrónico:sales@amadischem.com
5-(4-pyridyl)-1H-pyrazol-3-amine Literatura relevante
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:91912-53-7)5-(4-pyridyl)-1H-pyrazol-3-amine
Pureza:99%/99%
Cantidad:5g/1g
Precio ($):814.0/225.0